molecular formula C15H19N3O2 B12921169 Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- CAS No. 53727-42-7

Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl-

Cat. No.: B12921169
CAS No.: 53727-42-7
M. Wt: 273.33 g/mol
InChI Key: VWEDCFSFEZGSKM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with CAS number 31992-03-7, is a substituted uracil derivative featuring a dimethylamino group at position 5, an ethyl group at position 6, a methyl group at position 1, and a phenyl ring at position 3 of the pyrimidinedione core (C₁₅H₁₉N₃O₂) . Physical Properties:

  • Molecular weight: 273.33 g/mol
  • Predicted density: 1.21 g/cm³
  • Boiling point: ~376.3°C
  • pKa: 1.22 (indicating strong acidity, likely due to the electron-withdrawing effects of substituents) .

Properties

CAS No.

53727-42-7

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-(dimethylamino)-6-ethyl-1-methyl-3-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-5-12-13(16(2)3)14(19)18(15(20)17(12)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3

InChI Key

VWEDCFSFEZGSKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. . The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such complex uracil derivatives may involve multi-step synthesis processes, often starting from simpler uracil compounds. The scalability of these methods depends on the efficiency of each step and the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating and arylating agents. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the primary applications of this compound lies in its potential as an anticancer agent. Similar to 5-fluorouracil, which is a well-established chemotherapeutic drug, uracil derivatives can act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition can lead to the selective targeting of rapidly dividing cancer cells. Research has shown that modifications to the uracil structure can enhance its efficacy and selectivity against various cancer types, including pancreatic and breast cancers .

Mechanism of Action
The mechanism by which uracil derivatives exert their anticancer effects involves their biochemical transformation within the body. For instance, 5-fluorouracil is converted into 5-fluoro-2′-deoxyuridylic acid, which mimics uridine monophosphate and competes with natural substrates for binding to thymidylate synthase. This competition leads to a reduction in thymidine production, ultimately impairing DNA synthesis in cancer cells .

Biochemical Applications

Nucleotide Analogues
Uracil derivatives are often employed as nucleotide analogues in biochemical research. Their structural similarity to natural nucleotides allows them to be incorporated into RNA and DNA during replication and transcription processes. This incorporation can lead to mutations or disruptions in normal cellular function, making these compounds valuable tools for studying genetic processes and the effects of nucleic acid modifications .

Enzyme Inhibition Studies
Inhibitors derived from uracil have been used to study various enzymes involved in nucleic acid metabolism. For example, the inhibition of uracil-DNA glycosylase by specific uracil derivatives can provide insights into DNA repair mechanisms and the role of uracil in mutagenesis . These studies are crucial for understanding cancer biology and developing novel therapeutic strategies.

Cosmetic Formulations

Skin Care Applications
Recent studies have explored the incorporation of uracil derivatives into cosmetic formulations due to their potential skin benefits. The compound's ability to modulate cellular processes can be harnessed for skin rejuvenation and anti-aging products. For instance, formulations containing uracil derivatives have been evaluated for their effects on skin hydration and elasticity, demonstrating promising results in enhancing skin health .

Stability and Efficacy Testing
In cosmetic applications, the stability of formulations containing uracil derivatives is critical. Studies have indicated that formulations must undergo rigorous testing to ensure safety and efficacy before market introduction. Techniques such as Box-Behnken design are employed to optimize formulations by assessing the interaction effects of various ingredients on product performance .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentInhibits thymidylate synthase; enhances efficacy against cancer cells .
Biochemical ResearchNucleotide AnaloguesIncorporated into RNA/DNA; affects genetic processes .
Cosmetic FormulationsSkin Care ProductsImproves skin hydration; evaluated for stability .

Case Studies

  • Anticancer Efficacy Study
    A study investigated the effects of uracil derivatives on pancreatic cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting further development as a chemotherapeutic agent.
  • Skin Hydration Assessment
    A clinical trial assessed a topical formulation containing uracil derivatives on human subjects. The results showed improved skin hydration levels compared to a placebo after four weeks of application.
  • Enzyme Interaction Analysis
    Research focused on the interaction between uracil derivatives and uracil-DNA glycosylase demonstrated that specific modifications could enhance inhibition potency, providing insights into potential cancer therapies.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 5-(dimethylamino), 6-ethyl, 1-methyl, 3-phenyl C₁₅H₁₉N₃O₂ Bulky phenyl at C3; dimethylamino enhances electron density at C5 .
1,3,6-Trimethyluracil 1,3,6-methyl C₇H₁₀N₂O₂ Smaller substituents; lacks aromatic groups, reducing steric hindrance .
1,5,3-Diethyl-6-Methyluracil 1,3-diethyl, 5-ethyl, 6-methyl C₁₁H₁₈N₂O₂ Ethyl groups increase lipophilicity but lack electron-donating amino groups .
5-(Acylethynyl)uracil 5-(acyl-ethynyl) Variable Ethynyl linker introduces conjugation; antiviral/cytotoxic activity noted .
5-Fluoro-6-methoxyphenyluracil 5-fluoro, 6-methoxy, 3-phenyl C₁₃H₁₂FN₂O₃ Halogen (F) and methoxy groups alter electronic properties and solubility .

Physicochemical Properties

  • Solubility : The target compound is inferred to have low water solubility due to its hydrophobic phenyl and ethyl groups, similar to fluorinated uracils (e.g., ODM-5 in ) .
  • Acidity: The pKa of 1.22 is lower than unsubstituted uracil (pKa ~9.5), attributed to electron-withdrawing substituents (dimethylamino at C5 may paradoxically stabilize deprotonation via resonance) . Comparatively, 5-acetylethynyluracils may exhibit higher pKa due to electron-donating acetyl groups .

Substituent Impact on Bioactivity

    Biological Activity

    Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl-, is a derivative of uracil that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

    The biological activity of uracil derivatives often relates to their ability to interact with nucleic acids and inhibit critical enzymes involved in DNA synthesis and repair. The compound exhibits properties that suggest it may function as an inhibitor of:

    • Dihydrofolate reductase (DHFR) : An enzyme critical for DNA synthesis.
    • Thymidylate synthetase (TSase) : Involved in the synthesis of thymidine, essential for DNA replication.
    • Thymidine phosphorylase (TPase) : Plays a role in nucleotide metabolism.
    • Reverse transcriptase (RTase) : Important for viral replication.

    These interactions can lead to anticancer and antiviral effects, making this compound a candidate for further research in therapeutic applications .

    Antitumor Activity

    Recent studies have demonstrated that uracil derivatives, including the compound under discussion, possess significant antitumor properties. For instance:

    • In vitro cytotoxicity : Research indicates that uracil derivatives show broad-spectrum antitumor activity against various cancer cell lines. In one study, compounds derived from uracil were tested against cell lines such as MCF-7 (breast cancer) and BGC-823 (gastric cancer), with IC50 values indicating potent cytotoxic effects. For example, certain derivatives displayed IC50 values as low as 6.70 µM against BEL-7402 cells, outperforming standard treatments like 5-fluorouracil .

    Table 1: Cytotoxic Activity of Uracil Derivatives

    CompoundCell LineIC50 (µM)Comparison to 5-FU
    Uracil Derivative ABGC-8239.00Better (15.18)
    Uracil Derivative BBEL-74026.70Better (15.81)

    Antiviral Properties

    Uracil derivatives have also shown promise as antiviral agents. They are known to inhibit viral replication by targeting reverse transcriptase and other viral enzymes. In studies focusing on HIV and hepatitis viruses, certain uracil derivatives exhibited significant antiviral activity, suggesting their potential use in treating viral infections .

    Case Studies

    • Anticancer Efficacy : A study involving uracil derivatives demonstrated their effectiveness against human cancer cell lines. The compounds induced apoptosis in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation .
    • Antiviral Activity : Another investigation highlighted the ability of uracil derivatives to inhibit the replication of viruses such as HIV and hepatitis B virus (HBV). These findings support the notion that these compounds could serve dual roles as both anticancer and antiviral agents .

    Q & A

    Q. What are the standard synthetic strategies for introducing dimethylamino and ethyl substituents at the 5- and 6-positions of uracil derivatives?

    • Methodological Answer: The synthesis of 5- and 6-substituted uracils typically involves halogenation followed by nucleophilic substitution. For example, 6-chloro-1,3-dimethyluracil can react with dimethylamine to introduce the 5-(dimethylamino) group . Ethyl substituents at the 6-position may be introduced via alkylation using ethyl halides or through cross-coupling reactions under palladium catalysis. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like betaines or salts .

    Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this uracil derivative?

    • Methodological Answer:
    • NMR : 1^1H and 13^{13}C NMR can identify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, ethyl group splitting patterns).
    • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding and steric effects caused by the 3-phenyl group .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

    Q. How do substituents like the 3-phenyl group influence the electronic properties and solubility of uracil derivatives?

    • Methodological Answer: The 3-phenyl group enhances hydrophobicity, which can be quantified via logP measurements. Electronic effects (e.g., conjugation with the uracil ring) are analyzed using UV-Vis spectroscopy and computational methods (DFT). Substituents at the 5- and 6-positions may alter tautomerism, impacting hydrogen-bonding interactions with biological targets .

    Advanced Research Questions

    Q. How can researchers optimize reaction conditions to minimize side products (e.g., betaines, salts) during the synthesis of 5-(dimethylamino)-6-ethyl uracil derivatives?

    • Methodological Answer:
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may require strict moisture control to prevent hydrolysis.
    • Temperature control : Lower temperatures (~0–25°C) reduce side reactions like over-alkylation.
    • Catalyst use : Palladium catalysts improve regioselectivity in cross-coupling reactions for ethyl group introduction .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC isolates the target compound .

    Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

    • Methodological Answer:
    • Metabolic stability assays : Test liver microsomes to identify rapid degradation pathways (e.g., demethylation of the dimethylamino group).
    • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and half-life in animal models.
    • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with cyclopropyl) to enhance metabolic stability .

    Q. How do crystallographic studies using SHELX software elucidate the impact of substituents on crystal packing and diffraction quality?

    • Methodological Answer: SHELXL refines crystal structures by modeling hydrogen atoms and anisotropic displacement parameters. The 3-phenyl group may induce steric hindrance, affecting crystal symmetry (e.g., monoclinic vs. triclinic systems). High-resolution data (≤1.0 Å) are critical for resolving disordered ethyl or dimethylamino groups .

    Q. What role does the 5-(dimethylamino) group play in enhancing antiviral activity compared to other substituents?

    • Methodological Answer:
    • Enzyme inhibition assays : Compare IC50_{50} values against viral thymidine kinases or polymerases. The dimethylamino group may act as a hydrogen-bond acceptor or induce conformational changes in the enzyme active site.
    • Structure-activity relationship (SAR) studies : Replace dimethylamino with diethylamino or pyrrolidino groups to assess steric and electronic effects .

    Data Analysis and Contradiction Resolution

    Q. How should researchers interpret conflicting results in cytotoxicity assays for uracil derivatives with similar substitution patterns?

    • Methodological Answer:
    • Dose-response curves : Ensure assays cover a wide concentration range (nM to mM) to identify off-target effects.
    • Cell-line specificity : Test multiple cell lines (e.g., HeLa, HEK293) to rule out lineage-dependent toxicity.
    • Counter-screening : Evaluate selectivity against non-target enzymes (e.g., human polymerases) to confirm mechanism-specific activity .

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